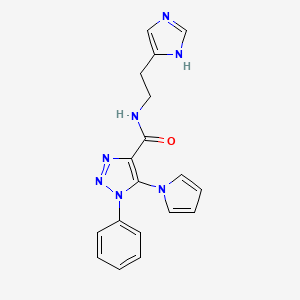
N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to various research efforts in the development of antimicrobial agents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as imidazoles, pyridines, and triazoles. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of 2,6-disubstituted derivatives with various amine moieties, which show promising anti-TB activity . Similarly, the synthesis of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step synthesis starting from diaminomaleodinitrile . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction has been used to confirm the structure of a sodium complex of a similar compound . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" to confirm its composition and structure.
Chemical Reactions Analysis
The chemical reactions involving compounds with imidazole, pyridine, and triazole rings often include interactions with various biological targets. For example, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been shown to possess antimycobacterial activity, suggesting that they may interact with specific enzymes or receptors in the Mycobacterium tuberculosis . Similarly, pyridine-2-carboxamidrazone derivatives have been synthesized and tested for antifungal and antimycobacterial activity, indicating that these compounds can participate in bioactive chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the thermal stability of nitrogen-rich energetic compounds has been measured using differential scanning calorimetry (DSC), revealing decomposition peak temperatures and providing insights into their stability under various conditions . The density and enthalpy of formation have been calculated, and the detonation pressure and velocity have been predicted for these compounds . These properties are crucial for understanding the behavior of the compounds under different physical and chemical conditions and could be relevant for the compound as well.
Wissenschaftliche Forschungsanwendungen
Cellular Permeability and DNA Binding Pyrrole-imidazole (Py-Im) polyamides, closely related to the compound , demonstrate significant specificity in DNA sequence binding both in vitro and within mammalian cells. Studies reveal that modifications in linker size and composition can significantly affect cellular permeability, which is crucial for therapeutic applications targeting DNA interactions (Bo Liu & T. Kodadek, 2009).
Antimycobacterial Activity The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the query compound, have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing the growing issue of antibiotic resistance (Kai Lv et al., 2017).
Antifungal and Antimycobacterial Properties Compounds incorporating elements of the queried chemical structure have also been explored for their antifungal and antimycobacterial properties. Notably, derivatives with the imidazole and triazole moieties have displayed activity against clinical isolates of Candida species and Mycobacterium tuberculosis, indicating their utility in developing new antimicrobial agents (M. G. Mamolo et al., 2004).
Anticancer Potential The exploration of pyrazolopyrimidines derivatives, which share structural motifs with the compound of interest, for their anticancer and anti-inflammatory properties underscores the versatility of these chemical frameworks in medicinal chemistry. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, offering insights into their potential therapeutic benefits (A. Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-17(20-9-8-14-12-19-13-21-14)16-18(24-10-4-5-11-24)25(23-22-16)15-6-2-1-3-7-15/h1-7,10-13H,8-9H2,(H,19,21)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGHWJJTSDJZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

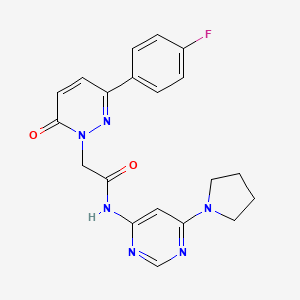
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)

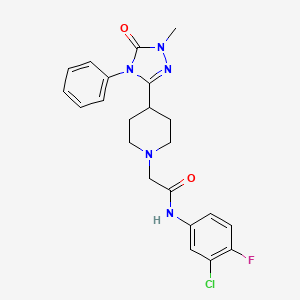
![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)
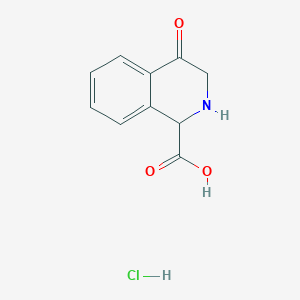
![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)
![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)
![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)
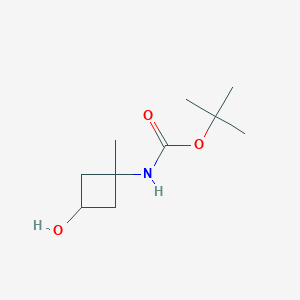
![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)